Captopril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in water (approximately 160 mg/mL)

Freely soluble in alcohol, chloroform, methylene chloride; sparingly soluble in ethyl acetate

4.52e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

pharmacodynamics of captopril renin angiotensin system

Core Pharmacodynamics: Mechanism of Action

Captopril is a competitive inhibitor of Angiotensin-Converting Enzyme (ACE) [1] [2]. Its primary mechanism involves disrupting the RAAS, a key regulator of blood pressure and fluid balance.

- Inhibition of Angiotensin II Production: ACE normally converts the inactive decapeptide, Angiotensin I, into the potent vasoconstrictor Angiotensin II. By inhibiting ACE, this compound significantly reduces circulating and tissue levels of Angiotensin II [1] [2] [3].

- Vasodilation and Reduced Blood Pressure: The decrease in Angiotensin II leads to relaxation of vascular smooth muscle (vasodilation) and a fall in peripheral vascular resistance, thereby lowering blood pressure [2] [3].

- Reduced Aldosterone Secretion: Lower Angiotensin II levels lead to decreased aldosterone release from the adrenal cortex. This reduces sodium and water reabsorption in the kidneys, promoting a mild diuresis and a decrease in blood volume [1] [3].

- Bradykinin Potentiation: ACE is identical to the enzyme kininase II, which degrades bradykinin. This compound inhibits the breakdown of bradykinin, leading to its accumulation. Elevated bradykinin contributes to vasodilation but is also responsible for one of the drug's most common side effects, a dry, non-productive cough [1] [2] [4].

The following diagram illustrates the RAAS pathway and the specific point of this compound's inhibition.

Quantitative Pharmacological Profile

The table below summarizes key pharmacokinetic and pharmacodynamic parameters for this compound [1] [2].

| Parameter | Value / Description |

|---|---|

| Bioavailability | 60-75% (reduced by 25-40% when taken with food) |

| Time to Peak Plasma Concentration | ~1 hour (fasting state) |

| Plasma Protein Binding | 25-30% (primarily to albumin) |

| Biological Half-life | Approximately 2 hours |

| Route of Elimination | Primarily renal (as unchanged drug and metabolites) |

| Dosing Frequency | Typically 2-3 times daily due to short half-life |

Experimental Evidence & Protocols

Research on this compound's pharmacodynamics often involves in vivo models to quantify its effects on the RAAS and related pathways.

Protocol: Assessing Impact on RAAS in Hypertensive Rat Models

This methodology is adapted from a study investigating the relationship between Angiotensin II, oxidative stress, and endothelin in spontaneously hypertensive rats (SHR) [5].

- Objective: To evaluate the effects of this compound on mean arterial pressure (MAP), plasma Angiotensin II, oxidative stress, and endothelin in SHR.

- Animal Model: Male Sprague-Dawley, Wistar Kyoto (WKY), and SHR rats (12-13 weeks old).

- Experimental Groups:

- Normotensive controls (SD, WKY)

- Hypertensive models (SHR)

- Treatment groups (SHR and WKY receiving this compound)

- Intervention: this compound was administered at 100 mg/kg/day in drinking water for 15 days [5].

- Blood Pressure Measurement:

- Rats were anesthetized.

- A cannula was inserted into the femoral artery to directly measure MAP.

- Biomarker Analysis (from blood collected via decapitation):

- Plasma Renin Activity (PRA): Measured by radioimmunoassay (RIA).

- Angiotensin II: Measured by enzyme immunoassay.

- Endothelin (ET): Measured by RIA.

- Oxidative Stress: Assessed by measuring plasma thiobarbituric acid reactive substances (TBARS), a marker for lipid peroxidation [5].

- Key Findings:

- This compound treatment in SHR significantly lowered MAP, Angiotensin II, ET, and TBARS, while increasing PRA.

- In normotensive WKY rats, this compound increased PRA but did not significantly alter MAP, Angiotensin II, or ET, indicating a selective action in hypertensive states [5].

Clinical Evidence and Clinical Trial Data

The This compound Prevention Project (CAPPP) was a major randomized trial comparing this compound to conventional therapy (diuretics/beta-blockers) in 10,985 hypertensive patients [6] [7].

- Primary Endpoint: Composite of fatal and non-fatal myocardial infarction, stroke, and other cardiovascular deaths.

- Findings: Over a mean follow-up of 6.1 years, the study found no significant difference in the primary composite endpoint between the this compound and conventional therapy groups (relative risk 1.05, p=0.52) [6].

- Notable Secondary Outcomes:

- Cardiovascular mortality was lower in the this compound group (0.77 relative risk, p=0.092).

- The risk of fatal and non-fatal stroke was higher in the this compound group (1.25 relative risk, p=0.044). The investigators suggested this might be due to lower baseline blood pressure in patients randomized to conventional therapy [6].

Comparative Pharmacology: this compound vs. ARBs

While both ACE inhibitors and Angiotensin II Receptor Blockers (ARBs) target the RAAS, their mechanisms differ, leading to distinct clinical profiles [8] [4].

| Feature | This compound (ACE Inhibitor) | ARBs (e.g., Losartan, Valsartan) |

|---|---|---|

| Mechanism | Inhibits ACE, reducing Angiotensin II production. | Selectively blocks AT1 receptors, preventing Angiotensin II action. |

| Effect on Bradykinin | Increases bradykinin levels. | No significant effect on bradykinin. |

| Common Side Effects | Dry cough (due to bradykinin), angioedema. | Generally lower incidence of cough. |

| Key Indications | Hypertension, heart failure, post-MI left ventricular dysfunction, diabetic nephropathy [1] [2]. | Hypertension, heart failure, diabetic nephropathy (as an alternative, especially for ACEI-intolerant patients) [8]. |

Key Considerations for Researchers

- State of the RAAS: The renal vasodilator response to this compound can vary and may reflect the state of the local (intrarenal) renin system, which is an important consideration when designing experiments or interpreting responses in different patient populations [9].

- Model-Based Drug Development (MBDD): The principles of Quantitative Pharmacology and MBDD, which use mathematical modeling to integrate knowledge across disciplines, are highly relevant for optimizing the use of drugs like this compound and developing new RAAS inhibitors [10]. This approach helps in quantitatively understanding exposure-response relationships, disease progression, and optimizing trial designs.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 5. Effects of this compound on the Renin Angiotensin System ... [pmc.ncbi.nlm.nih.gov]

- 6. the this compound Prevention Project (CAPPP) randomised trial [pubmed.ncbi.nlm.nih.gov]

- 7. Articles Effect of angiotensin-converting-enzyme inhibition ... [sciencedirect.com]

- 8. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI - NIH [ncbi.nlm.nih.gov]

- 9. Renal response to this compound reflects state of local renin ... [sciencedirect.com]

- 10. Concepts and Challenges in Quantitative Pharmacology ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Captopril Pharmacokinetics: Absorption, Metabolism, and Elimination

Then, I will now begin writing the main body of the in-depth technical guide.

Introduction and Historical Context

Captopril holds the distinction of being the first orally active angiotensin-converting enzyme (ACE) inhibitor approved for clinical use, receiving FDA approval in 1980. Its development marked a groundbreaking advancement in cardiovascular pharmacology and represented one of the earliest successes of structure-based drug design. This compound was developed through rational drug design based on the ACE-inhibiting properties of a peptide isolated from the venom of the Brazilian pit viper (Bothrops jararaca). This peptide, known as bradykinin-potentiating factor (BPF), was found to inhibit ACE and provided the template for this compound's design [1].

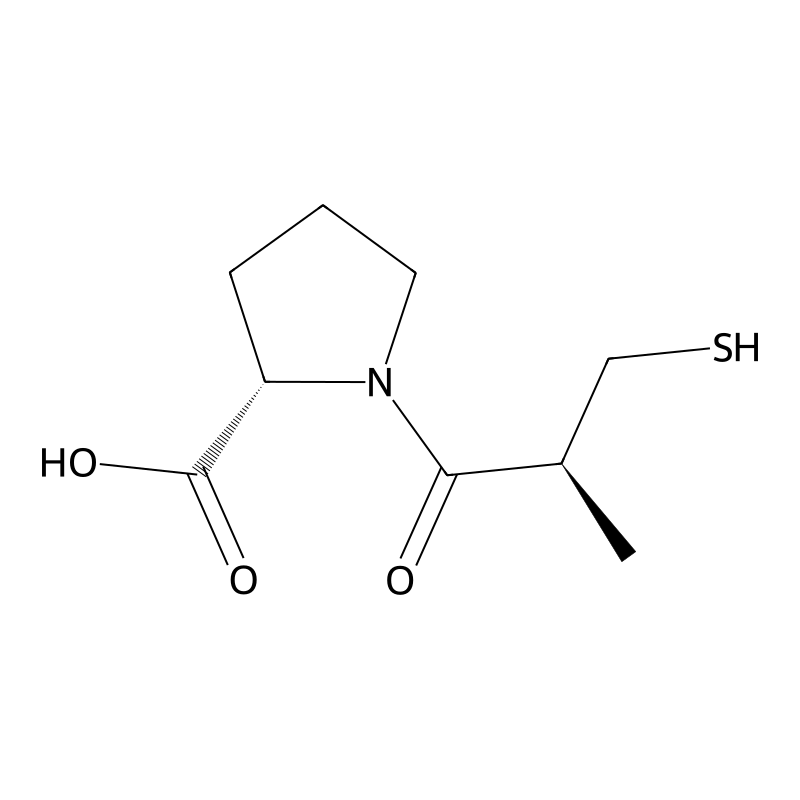

The chemical structure of this compound ((2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid) features an L-proline group that confers oral bioavailability and a critical thiol moiety that directly interacts with the zinc atom in the active site of ACE. This thiol group is responsible for both the drug's efficacy and some of its characteristic adverse effects, including rash and taste disturbances [1]. Unlike many subsequent ACE inhibitors that were developed as prodrugs to improve bioavailability, this compound is active in its administered form, which contributes to its relatively rapid onset of action [2].

This compound's primary therapeutic applications include the treatment of hypertension, congestive heart failure, post-myocardial infarction left ventricular dysfunction, and diabetic nephropathy. Its pharmacokinetic profile is characterized by rapid absorption, relatively short elimination half-life, and extensive metabolism via unique disulfide bond formation, making it a subject of continued research interest despite the development of newer ACE inhibitors [2] [1].

Absorption and Oral Bioavailability

This compound demonstrates favorable absorption characteristics when administered orally, with a bioavailability of approximately 70-75% in fasted conditions [1]. The drug is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations (Cmax) within approximately one hour after administration [2]. This rapid absorption contributes to this compound's quick onset of pharmacological effect, making it suitable for managing hypertensive urgencies when administered sublingually, although the therapeutic advantage of this route over oral administration has not been conclusively demonstrated [2].

Table 1: Key Absorption Parameters of this compound

| Parameter | Value | Conditions/Notes |

|---|---|---|

| Oral Bioavailability | 70-75% | Fasted state [1] |

| Time to Cmax (Tmax) | ~1 hour | Fasted state [2] |

| Food Effect | Reduces bioavailability by 25-50% | Administer 1 hour before meals [2] [3] |

| Absorption Mechanism | High permeability | BCS Class I [3] |

The presence of food in the stomach significantly impacts this compound absorption, reducing bioavailability by 25-50% [3]. This substantial reduction necessitates administration guidance recommending that this compound be taken at least one hour before meals to ensure optimal and consistent absorption [2]. This food effect is clinically relevant, as variable absorption can lead to inconsistent therapeutic effects, particularly in patients requiring precise blood pressure control.

This compound is classified as a Biopharmaceutical Classification System (BCS) Class I compound, indicating both high solubility and high permeability [3]. These properties contribute to its generally predictable absorption pattern, though the food effect suggests potential complexities in its absorption mechanism that may involve active transport or saturation processes. From a drug development perspective, the absorption characteristics of this compound have made it a candidate for various formulation strategies, including the development of pulsed-release formulations designed to modify its gastrointestinal transit and absorption profile [4].

Distribution

Following absorption, this compound demonstrates a volume of distribution (Vss) of approximately 0.267 L/kg in healthy adults, indicating that the drug is primarily distributed within the extracellular fluid compartment rather than extensively partitioning into tissues [3]. This relatively limited distribution is consistent with the drug's hydrophilic nature. The volume of distribution at steady state has been reported in a broader range of 0.6-0.8 L/kg across different studies and populations, reflecting some variability based on patient characteristics and methodology [2].

This compound exhibits modest plasma protein binding of approximately 25-30%, which is relatively low compared to many other cardiovascular drugs [2]. This limited binding to plasma proteins contributes to this compound's favorable therapeutic profile, as a higher proportion of unbound drug is available for pharmacological activity at target sites. The low protein binding also reduces the potential for clinically significant drug interactions through protein binding displacement mechanisms.

A particularly noteworthy characteristic of this compound's distribution is its ability to cross the blood-brain barrier, though the extent and clinical significance of central nervous system penetration remain areas of ongoing investigation [2]. This property may contribute to certain central effects of the drug, including its rarely reported mood-elevating properties, although formal clinical trials in depressed patients have not been conducted [1].

In patients with chronic kidney disease (CKD), the distribution of this compound may be altered, with PBPK modeling studies suggesting that a scaling factor of approximately 2.51 may be needed to accurately predict volume of distribution and tissue-plasma partition coefficients (Kp values) in this population [3]. This adjustment reflects the pathophysiological changes in body composition and fluid balance that occur in renal impairment, which can significantly affect drug distribution patterns.

Metabolism and Metabolic Pathways

This compound undergoes extensive metabolism in the body, primarily through unique oxidation reactions that involve its characteristic thiol (-SH) group. The major metabolites identified are This compound-cysteine disulfide and the disulfide dimer of this compound [5]. These metabolites are formed via reversible disulfide bond formation with endogenous thiol compounds, creating a dynamic equilibrium between the parent drug and its metabolites that has important implications for both activity and elimination.

Table 2: this compound Metabolic Pathways and Parameters

| Parameter | Details |

|---|---|

| Primary Metabolites | This compound-cysteine disulfide, this compound disulfide dimer [5] |

| Metabolizing Enzymes | Cytochrome P450 3A4 (minor), Non-enzymatic disulfide exchange [5] |

| Transport Involvement | Organic anion transporter 1 (OAT1) [5] |

| Metabolite Activity | ACE inhibitory activity (after conversion back to this compound) [5] |

| Reversibility | Metabolites can be converted back to active this compound [5] |

The reversible nature of this compound's metabolic transformation is pharmacologically significant, as the metabolites can serve as a reservoir for the active drug through reduction back to native this compound in physiological environments [5]. This reversible interconversion may contribute to the observed duration of ACE inhibitory effect, which extends beyond what would be expected based solely on the parent drug's elimination half-life. The metabolic pathway involves both enzymatic processes, including potential minor involvement of Cytochrome P450 3A4, and non-enzymatic disulfide exchange reactions with endogenous thiol compounds [5].

The organic anion transporter 1 (OAT1) plays a role in the renal handling of this compound metabolites, facilitating their excretion [5]. This transporter involvement may be relevant to potential drug-drug interactions with other OAT1 substrates. The metabolic fate of this compound differs significantly from many other ACE inhibitors, most of which are administered as prodrugs that require enzymatic activation. As this compound is active in its administered form and does not require biotransformation for activity, its metabolism primarily serves as a detoxification and elimination pathway rather than an activation process [1].

Figure 1: this compound Metabolic Pathways - This diagram illustrates the reversible disulfide formation between this compound and endogenous thiol compounds, primarily cysteine, creating metabolite reservoirs that can convert back to active this compound while also serving as elimination pathways.

Elimination and Half-Life

This compound exhibits a relatively short elimination half-life of approximately 1.9-2 hours in healthy adults with normal renal function [1]. This brief half-life necessitates multiple daily dosing (typically two to three times per day) to maintain consistent therapeutic effects, which may impact patient compliance compared to ACE inhibitors with longer half-lives [2]. Despite this short plasma half-life, the pharmacodynamic effect of ACE inhibition may persist longer than predicted from pharmacokinetic parameters alone, possibly due to the reversible nature of this compound's metabolites that can regenerate active drug [5].

The kidney serves as the major route of elimination for this compound and its metabolites, with approximately 86% of an administered dose excreted in urine [3]. The total clearance of this compound in healthy adults is approximately 0.7 L/h/kg, which exceeds the glomerular filtration rate due to the contribution of active tubular secretion in the renal elimination process [2]. This active secretion mechanism may be susceptible to competition with other drugs that share the same transport systems, potentially leading to clinically significant drug-drug interactions.

Table 3: Elimination Parameters of this compound in Healthy Adults

| Parameter | Value | Notes |

|---|---|---|

| Elimination Half-life | 1.9-2 hours | [2] [1] |

| Total Clearance | 0.7 L/h/kg | Exceeds GFR due to tubular secretion [2] |

| Renal Excretion | ~86% of dose | Primarily as metabolites [3] |

| Renal Clearance | 22.2 L/h | Contributes significantly to total clearance [6] |

| Non-Renal Clearance | 27.3 L/h | Includes metabolic clearance [6] |

In patients with renal impairment, this compound's elimination is significantly altered. The clearance of this compound is reduced in proportion to the degree of renal dysfunction, leading to increased systemic exposure and potentially necessitating dosage adjustments [2] [3]. This compound-induced inhibition of ACE activity has been demonstrated to last longer in individuals with renal failure than in healthy people, which correlates with persistently elevated plasma drug levels resulting from delayed renal elimination [6]. This prolonged elimination in renal impairment increases the risk of accumulation, particularly with frequent dosing, and requires careful therapeutic drug monitoring and dose individualization.

For patients with chronic kidney disease (CKD), PBPK modeling studies have successfully predicted this compound pharmacokinetics across different stages of renal impairment, demonstrating that the area under the curve (AUC) increases significantly as renal function declines [6] [3]. These models have shown close agreement between observed and predicted pharmacokinetic parameters, with mean ratio(pred/obs) for Cmax and AUC0-t of 1.44 and 1.26, respectively, supporting their utility in dose individualization for renally impaired patients [6].

Experimental Methodologies and Modeling Approaches

In Vivo Pharmacokinetic Studies

Traditional in vivo pharmacokinetic studies in humans and animal models have provided foundational data on this compound's absorption, distribution, metabolism, and excretion patterns. In healthy human subjects, this compound demonstrates rapid absorption with time to peak concentration of approximately one hour, and an elimination half-life of about 2 hours [2]. These studies typically employ high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection to quantify this compound and its metabolites in biological fluids, allowing for comprehensive pharmacokinetic profiling.

Animal models, particularly piglets, have been validated as useful surrogates for studying this compound pharmacokinetics and pharmacodynamics. Research in healthy anesthetized piglets has demonstrated pharmacokinetic parameters within the range reported for humans, with total body clearance of 1.42 L/h/kg, volume of distribution of 0.64 L/kg, and half-life of 0.44 hours [7]. These models have enabled the development of parametric pharmacokinetic-pharmacodynamic (PK-PD) models using two-compartment pharmacokinetics linked to linear pharmacodynamic responses, establishing relationships between plasma this compound concentration and hemodynamic effects such as reductions in aortic pressure [7].

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling represents a more recent and sophisticated approach to predicting this compound pharmacokinetics across different populations and disease states. Using platforms such as the SIMCYP simulator, researchers have developed and validated PBPK models that incorporate disease-specific pathophysiological changes occurring in chronic kidney disease (CKD) and chronic heart failure (CHF) [6] [3]. These models employ a systematic model-building strategy, beginning with predictions after intravenous administration to establish distribution and elimination parameters before progressing to oral absorption modeling.

The PBPK modeling approach has been successfully extrapolated from adults to pediatric populations by accounting for age-related physiological changes, including variations in tissue composition, organ sizes, blood flow rates, renal function, and protein binding [6]. For disease state modeling, CKD populations incorporate adjustments to glomerular filtration rate (GFR), gastric emptying time, hematocrit, and plasma protein binding, along with scaling factors for non-renal clearance (20% reduction in mild kidney disease, 55% in moderate, and 35% in severe) [3]. These sophisticated models demonstrate close agreement with observed clinical data, enabling prediction of this compound pharmacokinetics across varying degrees of renal impairment without extensive clinical trials in each specific population.

Figure 2: PBPK Model Development Workflow - This diagram outlines the systematic approach to developing physiologically based pharmacokinetic models for this compound, progressing from basic IV modeling to complex population-specific predictions.

Regulatory and Clinical Implications

The pharmacokinetic profile of this compound has significant implications for its dosing recommendations across different patient populations and clinical conditions. For adult hypertension, the initial dosage typically starts at 25 mg twice or three times daily, with potential titration up to a maximum daily dose of 450 mg divided into multiple administrations [2]. The multiple daily dosing requirement, necessitated by this compound's short half-life, presents challenges for medication adherence compared to once-daily antihypertensive agents, though this may be offset by this compound's generally favorable side effect profile in appropriately selected patients.

In special populations, particularly those with renal impairment, significant dose adjustments are necessary due to altered pharmacokinetics. The clearance of this compound correlates with creatinine clearance, requiring reduced initial doses and more gradual titration in renally impaired patients [2] [3]. For pediatric patients with renal impairment, PBPK modeling approaches have been developed to suggest appropriate dosing based on the degree of renal dysfunction and patient age, though therapeutic drug monitoring remains essential when available [6].

The interindividual variability in this compound pharmacokinetics supports the use of therapeutic drug monitoring in certain clinical scenarios, particularly when optimizing therapy in patients with fluctuating renal function or suspected non-adherence. Additionally, the impact of food on this compound absorption necessitates consistent timing of administration relative to meals to maintain stable plasma concentrations. From a drug development perspective, this compound's pharmacokinetic profile has informed the design of subsequent ACE inhibitors, with many newer agents specifically engineered to have longer half-lives for once-daily dosing and reduced food effects for more predictable absorption.

Conclusion

This compound exhibits a distinctive pharmacokinetic profile characterized by rapid oral absorption that is significantly impaired by food, limited distribution primarily within the extracellular fluid compartment, extensive metabolism through unique reversible disulfide bond formation, and predominantly renal elimination resulting in a short half-life that necessitates multiple daily dosing. The drug's pharmacokinetics are significantly altered in renal impairment, requiring careful dose individualization based on renal function.

Advanced modeling approaches, particularly physiologically based pharmacokinetic (PBPK) modeling, have enabled robust prediction of this compound exposure across diverse populations, including pediatric patients and those with chronic kidney disease. These models incorporate disease-specific pathophysiological changes and have demonstrated close agreement with observed clinical data, supporting their utility in dose optimization without requiring extensive clinical trials in each specific subpopulation.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development and evaluation of physiologically based ... [nature.com]

- 4. Gastric and Intestinal Absorption of this compound in Acutely ... [sciencedirect.com]

- 5. This compound metabolic pathway [smpdb.ca]

- 6. Application of a physiologically based pharmacokinetic ... [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic-pharmacodynamic modelling for this compound ... [pubmed.ncbi.nlm.nih.gov]

captopril tissue binding affinity and pharmacological differences

Captopril's Binding Targets & Mechanism of Action

This compound is a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE) [1]. Its primary mechanism involves blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, while also preventing the degradation of the vasodilator bradykinin [1]. Beyond this well-known enzymatic blockade, recent research indicates that the binding of this compound to ACE can also trigger intracellular signaling pathways, a role described as ACE acting as a "transducer signal molecule" [2].

The table below summarizes the key protein targets of this compound and their pharmacological consequences:

| Protein Target | Interaction | Pharmacological Outcome |

|---|---|---|

| Angiotensin-Converting Enzyme (ACE) [1] | Competitive inhibition | Reduced Angiotensin II production; decreased aldosterone & vasopressin secretion; reduced vasoconstriction [1]. |

| B1 Bradykinin Receptor [1] | Activation (indirect) | Increased bradykinin levels, leading to vasodilation and potentially contributing to cough as a side effect [1]. |

| 72 kDa type IV Collagenase, Matrix Metalloproteinase-9, Leukotriene A-4 Hydrolase [1] | Inhibition | The clinical significance of these interactions in this compound's antihypertensive effect is not fully defined [1]. |

This compound-Triggered Signaling Pathways

The binding of this compound to ACE activates specific signaling pathways. Experiments in CHO cells stably expressing ACE (CHO-ACE) and primary mesangial cells from spontaneously hypertensive rats (SHR) showed that this compound stimulation leads to phosphorylation of JNK and ERK1/2 [2]. This ERK1/2 activation was more pronounced in cells from hypertensive models, suggesting a differential regulatory role in hypertension [2].

The following diagram illustrates this signal transduction process:

Figure 1: Signaling pathways activated by this compound binding to ACE. This signal transduction leads to modulation of gene expression, including a decrease in cyclooxygenase-2, interleukin-1β, and β-arrestin2, and an increase in AP2 gene expression levels [2]. These signaling and genomic effects are thought to contribute to the drug's beneficial therapeutic outcomes beyond simple ACE inhibition [2].

References

captopril metabolic pathway and disulfide metabolites

Captopril Metabolic Pathways: An Overview

This compound's metabolism is characterized by two primary pathways: disulfide bond formation and methylation. The table below summarizes the core concepts, key metabolites, and involved organs for each pathway.

| Pathway Feature | Disulfide Bond Formation [1] | Methylation [2] [3] |

|---|---|---|

| Primary Mechanism | Thiol-disulfide interchange with endogenous compounds | S-methylation via methyltransferase enzymes |

| Key Metabolites | Glutathione-Captopril (GSSQ), Cysteine-Captopril (CySSQ), this compound disulfide (SQ 14551) | S-methylthis compound |

| Major Organs Involved | Liver (formation), Kidney (hydrolysis) | Liver, Kidney, Intestine |

| Enzyme Catalysis | Thioltransferase (in liver); γ-glutamyltranspeptidase (in kidney) | Microsomal methyltransferase |

| Reaction Type | Non-enzymatic and enzymatic | Enzymatic |

Quantitative Metabolic and Analytical Data

The following tables provide quantitative data on the methylation rates across human tissues and summarize key analytical methods for determining this compound and its metabolites.

Table 1: Methylation of this compound in Human Tissues This data is compiled from microsomal fraction studies. Vmax indicates the maximum rate of metabolism, while Km represents the substrate concentration at half of Vmax [2] [3].

| Tissue | Methyltransferase Activity (pmol/min/mg, Mean ± SD) | Vmax (pmol/min/mg, Mean ± SD) | Km (mM, Mean ± SD) |

|---|---|---|---|

| Liver | 477 ± 204 [2] | 697 ± 219 [2] | 5.2 ± 2.3 [2] |

| Kidney (Cortex) | ~3x lower than liver [2] | 456 ± 120 [2] | 4.3 ± 1.7 [2] |

| Intestine | ~8x lower than liver [2] | 101 ± 28 [2] | 5.3 ± 2.0 [2] |

Table 2: Key Analytical Methods for this compound and Metabolites These methods enable researchers to quantify total this compound, including the parent drug and its disulfide metabolites [4] [5].

| Method | Key Steps | Purpose | Sensitivity |

|---|

| Spectrofluorometry [4] | 1. Reduction of disulfides with tri--n-butylphosphine 2. Purification on XAD-2 column 3. Derivatization with fluorescent reagent 4. Extraction and measurement (Ex/Em: 380/440 nm) | Determine this compound + this compound disulfide metabolites in plasma | Not Specified | | GC-MS with SIM [5] | 1. Reduction of disulfides with tri--n-butylphosphine 2. Derivatization with N-ethylmaleimide 3. Purification on XAD-2 resin 4. Methylation and analysis by GC-MS | Determine total this compound in human plasma | 20 ng/mL |

Detailed Experimental Protocols

For reproducibility in a research setting, here are the detailed methodologies for key experiments on this compound metabolism.

Protocol 1: In Vitro Study of Disulfide Metabolite Formation in Liver This protocol is adapted from the 1981 study that elucidated the initial metabolic steps [1].

- Tissue Preparation: Prepare 9000 x g supernatants from fresh rat liver homogenates.

- Incubation: Incubate SQ 14225-14C (this compound-14C) with the liver supernatant in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

- Experimental Conditions:

- To demonstrate enzymatic involvement, include a control with heat-inactivated (e.g., 100°C for 10 minutes) liver supernatant.

- To probe mechanism, add 2 mM oxidized glutathione (GSSG) or other disulfides (L-cystine, SQ 14551) to separate reaction mixtures.

- Metabolite Analysis: Identify and quantify metabolites like GSSQ and SQ 14551 using methods like high-performance liquid chromatography (HPLC) or TLC.

Protocol 2: Assay of this compound Methyltransferase in Human Microsomes This protocol is based on studies from 1991 and 1996 that quantified enzymatic activity across human tissues [2] [3].

- Enzyme Source: Use microsomal fractions isolated from human liver, kidney cortex, or intestinal mucosa.

- Reaction Mixture: Incubate microsomes with this compound (at varying concentrations for kinetics, e.g., 1-10 mM) and S-adenosyl-L-methionine (SAM) as the methyl donor in a buffered solution.

- Kinetic Analysis: Determine the Michaelis-Menten constants (Km and Vmax) by varying the concentration of this compound substrate while keeping the SAM concentration constant.

- Activity Measurement: Quantify the formation of S-methylthis compound using a sensitive assay like LC-MS or a radio-labeled method if SAM is labeled.

Visualization of Metabolic Pathways and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the core metabolic pathway of this compound and a generalized analytical workflow.

Diagram 1: this compound's primary metabolic pathways, showing disulfide formation and methylation.

Diagram 2: General analytical workflow for determining total this compound in plasma.

Research Implications and Variability

This compound's dynamic equilibrium with its disulfide metabolites acts as a reservoir, potentially prolonging its pharmacological action, especially in conditions like renal failure [6]. Furthermore, the significant interindividual variability in methylation rates is a critical consideration. One study found hepatic methylation rates varied over one order of magnitude, with a significantly higher mean rate in women (199 ± 97 pmol/min/mg) than in men (126 ± 88 pmol/min/mg) [3]. In the kidney, the population may be divided into two subgroups based on methylation activity, which could contribute to variability in intracellular drug concentration and, consequently, therapeutic efficacy [3].

References

- 1. In vitro studies on the metabolic of SQ 14225 ( pathway )... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. Methylation of this compound in Human Liver, Kidney and Intestine [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Methylation in Human Liver and Kidney [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrofluorometric determination of this compound plus ... [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of total this compound in human plasma by gas ... [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) The disposition and metabolism of this compound [academia.edu]

Comprehensive Application Notes and Protocols: Captopril Challenge Test for Primary Aldosteronism Diagnosis

Introduction and Physiological Basis

The captopril challenge test (CCT) serves as a key confirmatory diagnostic tool for primary aldosteronism (PA), the most common cause of endocrine hypertension affecting approximately 5-10% of all hypertensive patients and up to 20-30% of those with treatment-resistant hypertension [1] [2]. PA is characterized by autonomous aldosterone production independent of the normal renin-angiotensin-aldosterone system (RAAS) feedback mechanisms, leading to excessive mineralocorticoid receptor activation and associated cardiovascular and renal complications [1]. The CCT leverages the physiological principle that in healthy individuals and those with primary hypertension, angiotensin-converting enzyme (ACE) inhibition by this compound decreases angiotensin II formation, thereby reducing aldosterone production and stimulating renin release through feedback mechanisms [1].

In contrast, patients with PA exhibit autonomous aldosterone secretion that remains unsuppressed following this compound administration due to renin-independent aldosterone production, enabling differentiation between PA and essential hypertension [1]. This physiological foundation makes CCT particularly valuable in clinical practice due to its excellent safety profile, outpatient applicability, and feasibility in patients with conditions where other confirmatory tests are contraindicated, such as those with severe/uncontrolled hypertension, congestive heart failure, or renal insufficiency [1]. Unlike the saline infusion test or fludrocortisone suppression test, CCT does not cause volume expansion or exacerbate hypertension, making it the safest confirmatory option for fragile patients with significant comorbidities [1].

Test Protocol and Standardized Methodology

Pre-Test Preparation and Patient Considerations

Proper patient preparation is essential for obtaining valid CCT results and requires careful attention to medication management, testing conditions, and potential confounding factors:

Medication Washout: Discontinue interfering medications well before testing: mineralocorticoid receptor antagonists and potassium-wasting diuretics for at least 4 weeks; other antihypertensive agents that significantly affect RAAS (β-blockers, ACE inhibitors, angiotensin receptor blockers, dihydropyridine calcium channel blockers) for at least 2 weeks [3] [4]. For patients with severe hypertension requiring ongoing treatment, use permitted agents such as α-blockers, non-dihydropyridine calcium channel blockers, and vasodilators like hydralazine that have minimal impact on aldosterone and renin measurements [4].

Potassium Management: Correct hypokalemia prior to testing with oral or intravenous potassium supplementation to maintain serum potassium levels >3.0 mmol/L, as hypokalemia can falsely suppress aldosterone secretion and lead to false-negative results [3].

Dietary Considerations: Maintain normal sodium intake without restriction prior to testing, as the CCT has demonstrated no significant correlation between dietary salt intake and test performance [3]. However, patients should avoid licorice-containing products and excessive caffeine on test day.

Testing Conditions: Conduct tests in the morning (typically between 0800-0900) after an overnight fast, with patients remaining upright (sitting, standing, or walking) for at least 1-2 hours before baseline blood sampling to stimulate endogenous renin-angiotensin system activity [3] [4]. Patients should remain seated during the entire testing procedure.

Step-by-Step Testing Procedure

The standardized CCT protocol follows a specific sequence with precise timing for optimal results:

Baseline Sampling: After the patient has been upright for 1-2 hours, obtain baseline blood samples for plasma aldosterone concentration (PAC) and plasma renin activity (PRA) or direct renin concentration (DRC) measurement between 0800-0900 after the patient has been seated for 5-15 minutes [3] [4].

This compound Administration: Administer 25-50 mg this compound orally with water. The 50mg dose is standard for most patients, while 25mg is recommended for those with systolic blood pressure <120 mmHg to minimize hypotensive risk [4].

Post-Dose Monitoring: Keep patients seated throughout the test period to maintain consistent renin stimulation. Monitor blood pressure periodically to detect significant hypotension, though this adverse effect is uncommon [1] [5].

Post-Challenge Sampling: Draw blood samples for repeat PAC and PRA/DRC measurement at 60, 90, or 120 minutes after this compound administration, depending on institutional protocol. Recent evidence supports 120-minute sampling as most reliable, as 1-hour measurements may not be interchangeable with 2-hour values [4].

Table 1: Standardized CCT Protocol Specifications

| Parameter | Specifications | Variations/Considerations |

|---|---|---|

| This compound Dose | 25-50 mg orally | 25 mg for SBP <120 mmHg; 50 mg standard |

| Patient Position | Upright 1-2h pre-test, seated during test | Maintain seated position throughout testing |

| Sampling Times | Baseline, 60/90/120 min post-dose | 120-min sampling shows best reliability |

| Sample Handling | EDTA plasma, rapid processing | Centrifuge immediately, freeze at -20°C if not assayed promptly |

| BP Monitoring | Pre-dose, 30, 60, 90, 120 min | Watch for symptomatic hypotension |

Safety Considerations and Contraindications

The CCT demonstrates an excellent safety profile with minimal serious adverse effects. The most common potential issue is transient hypotension, which is typically mild and rarely requires test termination [1] [5]. Unlike saline infusion or fludrocortisone suppression tests, CCT does not pose risks of volume overload, heart failure exacerbation, or severe hypokalemia, making it particularly suitable for elderly patients and those with cardiac or renal impairment [1]. There are no absolute contraindications to CCT, though caution is advised in patients with known this compound allergy, bilateral renal artery stenosis, or severe autonomic dysfunction.

Data Interpretation and Diagnostic Criteria

Established Diagnostic Thresholds

Interpretation of CCT results varies based on the assay methodology employed and regional guidelines, with several diagnostic parameters demonstrating different performance characteristics:

Post-CCT ARR: The aldosterone-to-renin ratio measured after this compound challenge represents the most widely validated diagnostic parameter. For conventional RIA methods, the standard cutoff is ARR >20 (ng/dL)/(ng/mL/h) [3] [6]. However, with the newer chemiluminescent enzyme immunoassay (CLEIA), the optimal cutoff decreases significantly to ARR >8.2 (ng/dL)/(ng/mL/h) due to improved assay specificity and lower measured PAC values [6].

Post-CCT PAC: The absolute plasma aldosterone concentration after this compound challenge provides an alternative diagnostic criterion. Values >11 ng/dL at 120 minutes post-captopril demonstrate good diagnostic accuracy, though this parameter shows inferior performance compared to ARR [4].

PAC Suppression Percentage: Some guidelines propose <30% suppression of PAC from baseline as diagnostic, but this approach has shown poor reliability, particularly in Chinese populations where only 11.7% of primary hypertension patients exhibit this degree of suppression [3].

Table 2: Diagnostic Criteria Comparison Across Methods and Populations

| Diagnostic Parameter | Cut-off Value | Assay Method | Population | Sensitivity | Specificity |

|---|---|---|---|---|---|

| Post-CCT ARR | >20 (ng/dL)/(ng/mL/h) | RIA | Chinese [3] | 94.0% | 99.4% |

| Post-CCT ARR | >8.2 (ng/dL)/(ng/mL/h) | CLEIA | Japanese [6] | 87.4% | 98.0% |

| Post-CCT PAC | >11 ng/dL | CLEIA/CLIA | Chinese [4] | 87.2% | 78.2% |

| PAC Suppression | <30% | RIA | Chinese [3] | Limited utility | Limited utility |

Borderline Range and Clinical Implications

The Japanese Endocrine Society guidelines have introduced a unique "borderline range" category (ARR 100-200 pg/mL/IU/mL when using CLEIA/CLIA methods) for CCT interpretation, representing an intermediate group between definitive-positive and negative results [7]. Recent evidence from the Japanese nationwide registry (JPAS-II) demonstrates that this borderline group shows intermediate target organ damage compared to definitive-positive and negative groups, with significantly higher prevalence of chronic kidney disease (odds ratio 2.01) and electrocardiographic abnormalities (odds ratio 1.66) compared to negative groups, though less than definitive-positive cases [7] [8]. This suggests that the borderline range may represent an early or mild form of PA with clinical significance, supporting the concept of PA as a continuum rather than a binary condition [7].

Methodological Considerations in Assay Interpretation

The transition from traditional radioimmunoassay (RIA) to modern chemiluminescent enzyme immunoassay (CLEIA) methods has significant implications for CCT interpretation. CLEIA demonstrates superior correlation with liquid chromatography-mass spectrometry (LC-MS/MS) compared to RIA, with regression coefficients of 0.98-1.07 versus larger deviations for RIA [6]. This improved accuracy results in systematically lower measured PAC values with CLEIA, necessitating adjustment of diagnostic cutoffs [6]. Importantly, nearly 45% of PA patients classified as positive by RIA-based criteria would be reclassified as negative if conventional cutoffs were applied to CLEIA measurements, highlighting the critical importance of assay-specific diagnostic thresholds [6].

Recent Advances and Research Implications

Genetic Insights and Molecular Mechanisms

Recent research has illuminated the genetic underpinnings of autonomous aldosterone production in PA, with somatic mutations identified in approximately 90% of aldosterone-producing adenomas [8]. Key mutations affect ion channels and transporters including KCNJ5 (encoding Kir3.4 potassium channel), CACNA1D (encoding Cav1.3 calcium channel), ATP1A1 (Na+/K+-ATPase), ATP2B3 (plasma membrane Ca2+-ATPase), and CLCN2 (chloride channel) [8]. These mutations lead to adrenal glomerulosa cell depolarization and calcium influx, triggering constitutive aldosterone synthase (CYP11B2) expression and autonomous aldosterone production independent of angiotensin II stimulation [8]. This molecular understanding explains the physiological basis for CCT non-suppressibility in PA and provides potential targets for future diagnostic and therapeutic approaches.

The following diagram illustrates the molecular pathogenesis of primary aldosteronism and the mechanism of this compound action:

Target Organ Damage and Clinical Correlations

Emerging evidence confirms a dose-dependent relationship between post-captopril ARR values and target organ damage, with higher ARR levels correlating with increased prevalence of chronic kidney disease, electrocardiographic abnormalities, and cardiovascular complications [7]. The continuous relationship between ARR and target organ damage supports the concept of a pathophysiological spectrum of autonomous aldosterone production, with implications for early intervention strategies [7] [8]. Research demonstrates that appropriate PA treatment through adrenalectomy or mineralocorticoid receptor antagonists can mitigate these complications, highlighting the clinical importance of accurate CCT interpretation and timely intervention [8].

Future Directions and Optimization Strategies

Current research focuses on refining diagnostic accuracy through assay-specific cutoffs, standardized protocols, and integration of genetic markers. The development of CYP11B2 immunohistochemistry and specific radiotracers for positron emission tomography may eventually supplement functional testing like CCT for subtype classification [9] [8]. Additionally, investigations into simplified testing protocols examining the potential for single-timepoint sampling or abbreviated procedures aim to enhance clinical utility and accessibility while maintaining diagnostic precision [4]. The emergence of population-specific reference ranges and the validation of standardized protocols across diverse ethnic groups represent important areas for ongoing research to optimize CCT implementation globally.

Conclusion

The this compound challenge test remains a valuable confirmatory tool in the diagnostic algorithm for primary aldosteronism, offering an optimal balance of diagnostic accuracy, safety, and practical feasibility. The evolution in assay methodologies from RIA to CLEIA necessitates appropriate adjustment of diagnostic thresholds, with the CLEIA-based cutoff of ARR >8.2 (ng/dL)/(ng/mL/h) demonstrating optimal performance characteristics. Proper interpretation requires consideration of the clinical context, assay methodology, and emerging evidence regarding the continuous relationship between aldosterone excess and target organ damage. As our understanding of the genetic basis and spectrum of primary aldosteronism advances, the CCT continues to provide essential functional data to guide targeted management strategies for this common but underdiagnosed cause of hypertension.

References

- 1. This compound challenge test: an underutilized test in the ... [pmc.ncbi.nlm.nih.gov]

- 2. Our evolving understanding of primary aldosteronism [ccjm.org]

- 3. The this compound challenge test for diagnosing primary Aldosteronism in a Chinese population | BMC Endocrine Disorders | Full Text [bmcendocrdisord.biomedcentral.com]

- 4. This compound challenge test in the diagnosis of primary aldosteronism: consistency between 1- and 2- h sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppression test [pathologyoutlines.com]

- 6. Investigating the cut-off values of this compound challenge test for primary aldosteronism using the novel chemiluminescent enzyme immunoassay method: a retrospective cohort study | Hypertension Research [nature.com]

- 7. Differences in target organ damage between this compound challenge test-defined definitive-positive and borderline-range groups among patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target organ damage in primary aldosteronism and ... [nature.com]

- 9. Laboratory Diagnostics of Primary Hyperaldosteronism and its ... [pmc.ncbi.nlm.nih.gov]

Application Note: TLC-Densitometric Method for Identification and Quantification of Captopril in Pharmaceutical Formulations

Introduction

Captopril (CPL), chemically known as ((2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid), is an angiotensin-converting enzyme (ACE) inhibitor widely used for the treatment of hypertension and heart failure [1]. A significant challenge in its analysis is the presence of its primary impurity, This compound disulphide (CDS), which is an oxidative degradation product [1]. Monitoring this impurity is crucial for ensuring drug safety and efficacy.

This application note outlines a robust, eco-friendly, and cost-effective Thin-Layer Chromatography (TLC)-densitometric method for the identification and quantification of this compound in the presence of its impurity and other co-formulated drugs, such as hydrochlorothiazide. Developed using an Analytical Quality by Design (AQbD) approach, this method minimizes experimental trials, solvent consumption, and waste production, making it particularly suitable for quality control laboratories in diverse settings [1].

Principle of the Method

The method is based on the separation of analytes on a high-performance TLC (HPTLC) plate using a optimized developing system. The separated components are then quantified in situ using a densitometer. The AQbD framework ensures that the method is systematically developed to be robust and reliable, having identified and optimized Critical Method Parameters (CMPs) to achieve the desired Critical Analytical Attributes (CAAs), such as resolution and retardation factors [1].

Experimental Protocol

Materials and Reagents

- Stationary Phase: HPTLC silica gel 60 F254 plates (e.g., 10 cm x 10 cm or 10 cm x 20 cm).

- Pure Standards: this compound (CPL) and this compound Disulphide (CDS).

- Pharmaceutical Formulation: Capozide tablets (claimed to contain 50 mg CPL and 25 mg hydrochlorothiazide) or similar.

- Solvents: Ethyl acetate, glacial acetic acid (all of HPLC or analytical grade).

- Equipment: TLC sample applicator (e.g., Linomat V), a 100 μL syringe, a twin-trough glass chamber for development, a TLC densitometer (e.g., CAMAG TLC Scanner III), and a UV lamp (254 nm).

Preparation of Standard and Sample Solutions

- Standard this compound Solution (100 μg/mL): Accurately weigh 10 mg of pure CPL and transfer to a 100 mL volumetric flask. Dissolve and make up to volume with a suitable solvent (e.g., ethanol or methanol) to obtain a stock solution. Further dilute as needed.

- This compound Disulphide (CDS) Solution: Prepare according to the cited oxidative degradation procedure [1] or obtain a certified standard.

- Sample Solution (from Tablets): Weigh and finely powder twenty tablets. Transfer a portion of the powder, equivalent to about 50 mg of CPL, to a conical flask. Extract with three 30 mL portions of distilled water, filter into a 100 mL volumetric flask, and dilute to volume with the same solvent [2].

Chromatographic Procedure

- Application: Using a Linomat V applicator, spot the standard and sample solutions as 6 mm bands on the HPTLC plate, 10 mm from the bottom edge. A typical application pattern is shown below.

- Development: Place the spotted plate in a twin-trough chamber previously saturated for 15-20 minutes with the mobile phase: Ethyl Acetate-Glacial Acetic Acid (6:0.6, v/v). Develop the plate at room temperature until the solvent front has migrated 8 cm from the point of application [1].

- Drying: After development, remove the plate from the chamber and air-dry completely at room temperature.

- Detection and Scanning: Examine the plate under a UV lamp at 254 nm for initial observation. Then, scan the plate with a TLC densitometer at 215 nm for quantification.

The following workflow diagram summarizes the key steps of the TLC-densitometric method:

Method Validation

The method has been validated as per ICH guidelines [1]. Key validation parameters are summarized in the table below.

Table 1: Validation Parameters for the TLC-Densitometric Method of this compound and its Impurity [1].

| Parameter | This compound (CPL) | This compound Disulphide (CDS) |

|---|---|---|

| Linear Range | 0.70 – 6.00 µg/band | 0.20 – 1.00 µg/band |

| Correlation Coefficient (r) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | Specified in the method | Specified in the method |

| Limit of Quantification (LOQ) | Specified in the method | Specified in the method |

| Precision (% CV) | Within acceptable ICH limits | Within acceptable ICH limits |

| Robustness | Established through experimental design | Established through experimental design |

Results and Data Interpretation

A typical chromatogram will show well-separated bands for CPL and CDS. The identity of the this compound band in the sample solution is confirmed by comparing its Retention Factor (R₍f₎) with that of the standard.

The R₍f₎ value for each compound is calculated as follows: R₍f₎ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The concentration of this compound in the sample is determined by comparing the peak area of the sample band to the calibration curve generated from the standard bands.

Table 2: Example of System Suitability Parameters [1].

| Compound | Retention Factor (R₍f₎) | Resolution (Rs) | Acceptance Criteria |

|---|---|---|---|

| This compound (CPL) | To be determined experimentally | - | - |

| This compound Disulphide (CDS) | To be determined experimentally | Rs > 1.5 between CPL and CDS | Baseline separation |

Green Profile and Whiteness Assessment

The method was evaluated using multiple green metric tools (NEMI, GAPI, Analytical Eco-Scale, and AGREE), confirming it to be an eco-friendly alternative to traditional HPLC methods. It consumes less solvent and produces less waste. An integrated whiteness assessment (RGB 12) also demonstrated that the method is well-balanced in terms of analytical performance, practicality, and environmental impact [1].

Advantages of the Method

- Cost-Effective: Lower operational costs compared to HPLC.

- High Throughput: Multiple samples can be analyzed simultaneously on a single plate.

- Eco-Friendly: Minimal organic solvent consumption.

- Robustness: Developed using AQbD, ensuring reliability.

- Selective: Effectively separates this compound from its degradation product and hydrochlorothiazide.

Troubleshooting

- Tailing Spots: Ensure the mobile phase chamber is properly saturated. Check the activity of the TLC plate.

- Poor Resolution: Optimize the proportion of glacial acetic acid in the mobile phase. Ensure the solvent front is consistent.

- Weak Signal: Check the application volume and the concentration of the sample solution.

Conclusion

The described TLC-densitometric method provides a simple, accurate, precise, and green methodology for the routine identification and quantification of this compound in pharmaceutical formulations. Its ability to separate this compound from its main impurity makes it an excellent tool for stability studies and quality control in pharmaceutical analysis.

References

Comprehensive Clinical Application Notes & Protocols: Captopril Dosing in Pediatric Heart Failure Patients

Introduction & Clinical Pharmacology

Captopril, an angiotensin-converting enzyme (ACE) inhibitor, represents a cornerstone in the management of pediatric heart failure despite limited robust pediatric-specific efficacy data. Its use in children is primarily extrapolated from adult studies and supported by accumulated clinical experience in pediatric cardiology. The pharmacological rationale for this compound in pediatric heart failure centers on its inhibition of the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in the pathophysiology of heart failure across all age groups. By blocking the conversion of angiotensin I to angiotensin II, this compound produces balanced vasodilation, reducing both preload and afterload on the compromised pediatric heart, thereby improving cardiac output and mitigating progressive ventricular remodeling.

The pharmacokinetic profile of this compound in pediatric patients differs notably from adults, necessitating distinct dosing strategies. In infants with congestive heart failure, this compound demonstrates an elimination half-life of approximately 3.3 hours, which is significantly longer than the 2-hour half-life typically observed in adults [1]. Oral bioavailability reaches approximately 75%, though absorption is reduced by 25-30% when taken with food, necessitating administration on an empty stomach [2]. Peak plasma concentrations occur within 1-1.6 hours after administration, with hemodynamic effects manifesting shortly thereafter. Most elimination occurs renally, with 40-50% excreted as unchanged this compound and the remainder as disulfide metabolite conjugates [2] [3].

Table 1: Fundamental Pharmacological Properties of this compound in Pediatric Patients

| Parameter | Characteristics in Pediatric Patients | Clinical Implications |

|---|---|---|

| Mechanism of Action | Competitive inhibition of angiotensin-converting enzyme (ACE); reduces angiotensin II and aldosterone while increasing bradykinin | Decreases systemic vascular resistance and pulmonary capillary wedge pressure; increases cardiac output |

| Bioavailability | ~75% (reduced by 25-30% with food) | Requires administration on empty stomach (1 hour before meals) |

| Time to Peak Concentration | 1-1.6 hours post-dose | Hemodynamic effects occur rapidly; initial monitoring critical |

| Elimination Half-life | 3.3±3.3 hours in infants with CHF (longer than in adults) | Supports 3-times-daily dosing regimen in most pediatric patients |

| Elimination Pathway | Primarily renal (40-50% as unchanged drug) | Requires dosage adjustment in renal impairment; monitoring in young infants with immature renal function |

Dosing Protocols by Age Group

Age-Stratified Dosing Guidelines

Pediatric dosing of this compound requires careful age-based stratification due to developmental differences in drug metabolism, distribution, and end-organ sensitivity. Starting doses are intentionally conservative to minimize the risk of first-dose hypotension, a potentially dangerous adverse effect in compromised patients. All initial dosing should be conducted under specialist supervision in a controlled hospital setting where continuous hemodynamic monitoring is available [2] [4]. The following protocol outlines evidence-based dosing recommendations across the pediatric continuum.

Table 2: this compound Dosing Protocol for Pediatric Heart Failure by Age Group

| Age Group | Test Dose | Initial Therapeutic Dose | Target Maintenance Dose | Maximum Daily Dose | Dosing Frequency |

|---|---|---|---|---|---|

| Preterm Infants (<37 weeks PMA) | 10 µg/kg | 10 µg/kg three times daily | Increase progressively as tolerated | 100 µg/kg three times daily | Three times daily |

| Term Infants (0-11 months) | 10-50 µg/kg | 10-50 µg/kg three times daily | Increase as needed | 2 mg/kg/day | Three times daily or twice daily |

| Older Infants & Children (1-11 years) | 100 µg/kg (max 6.25 mg) | 100-300 µg/kg twice or three times daily | Increase gradually based on response | 4-6 mg/kg/day in divided doses | Two or three times daily |

| Adolescents (12-17 years) | 100 µg/kg or 6.25 mg | 12.5-25 mg twice or three times daily | Titrate upward over 1-2 weeks | 150-450 mg/day | Two or three times daily |

Administration Protocol

Test Dose Administration: All patients should receive a supervised test dose before initiating maintenance therapy. Blood pressure must be monitored every 15 minutes for at least 2 hours after the first dose [2]. Ongoing doses should only be administered if the test dose is well-tolerated without significant hypotension.

Dose Titration Strategy: Following the test dose, the initial therapeutic dose should be maintained for at least 2-3 days before upward titration. Dose increases should be implemented in increments of 10-25% of the current dose, with careful assessment of clinical response and adverse effects after each adjustment [2] [4]. The titration process should continue until reaching the target maintenance dose, clinical improvement plateaus, or adverse effects necessitate maintaining the current dose.

Administration Instructions: this compound must be administered at least one hour before meals due to significant food-related reduction in bioavailability [3]. Tablets may be crushed and mixed with a small amount of soft food (yogurt, mashed potato) for children unable to swallow whole tablets, provided the mixture is consumed immediately without chewing [4].

Safety Monitoring & Adverse Effect Management

Baseline and Monitoring Protocol

Baseline assessments must be completed before initiating this compound therapy, including comprehensive metabolic panel (serum sodium, potassium, creatinine, BUN), complete blood count with differential, urinalysis for protein, and baseline blood pressure measurements in both supine and standing positions [5] [3]. Echocardiographic assessment of ventricular function and dimensions provides objective baseline cardiac status for evaluating treatment response.

Monitoring during therapy should include:

- Blood pressure surveillance: Frequent checks after initial doses (every 15 minutes × 4, then every 30 minutes × 2, then hourly × 4), with particular attention to hypotensive episodes during dose escalation [4]

- Renal function monitoring: Serum creatinine and BUN within 1-2 weeks after initiation and after each dose increase, then monthly during stable maintenance therapy [3]

- Electrolyte surveillance: Serum potassium levels weekly for the first month, then monthly, with particular attention to trends toward hyperkalemia [5]

- Hematological monitoring: CBC with differential at baseline and 2-week intervals for the first 3 months, then periodically to detect neutropenia [3]

Adverse Effect Management

This compound therapy carries several important safety considerations requiring proactive management:

- Hypotension: Most common after initial doses; ensure adequate hydration before initiation; reduce diuretic dose temporarily if needed; have normal saline solution available for volume expansion if severe hypotension occurs [5] [6]

- Cough: Dry, persistent cough occurs in 5-10% of patients due to increased bradykinin levels; typically resolves after discontinuation; consider alternative ACE inhibitors or angiotensin receptor blockers if troublesome [5]

- Hyperkalemia: More common in patients with renal impairment or those receiving potassium-sparing diuretics or potassium supplements; monitor closely and adjust concomitant medications as needed [5] [3]

- Renal impairment: May occur particularly in patients with bilateral renal artery stenosis; requires dose reduction or discontinuation if significant elevation in creatinine occurs [7] [3]

- Angioedema: Rare but potentially serious; requires immediate drug discontinuation and emergency management; more common in African-American patients [6] [3]

Research Gaps & Protocol Limitations

The current evidence base for this compound use in pediatric heart failure contains significant knowledge gaps that limit protocol optimization. Unlike adult heart failure guidelines, which are supported by numerous large-scale randomized controlled trials, pediatric recommendations rely heavily on extrapolated adult data, small observational studies, and clinician experience [8]. Two published large randomized controlled trials in pediatric patients failed to demonstrate clear benefit, though study design limitations may have contributed to these neutral findings [8].

Critical research needs include:

- Age-specific pharmacokinetic/pharmacodynamic studies: Particularly in neonates and infants with developmental immaturity of drug metabolism pathways [1]

- Optimal dosing validation: Current weight-based protocols require validation in prospective trials across different pediatric age strata and heart failure etiologies [8]

- Long-term outcome data: Limited information exists regarding the effects of this compound on growth, development, and long-term ventricular function in pediatric patients [9]

- Biomarker-guided therapy: The utility of natriuretic peptide monitoring to guide dose titration remains unexplored in pediatric populations [8]

The European survey of pediatric cardiologists revealed significant practice variation in this compound dosing, monitoring, and combination therapy approaches, highlighting the need for standardized, evidence-based protocols [8]. Nearly 26% of physicians avoid ACE inhibitors altogether in newborns due to safety concerns, despite the potential benefits in this vulnerable population [8].

Visual Appendix

This compound Mechanism and Pharmacologic Action

Figure 1: this compound Mechanism of Action in Heart Failure. This compound inhibits angiotensin-converting enzyme (ACE), preventing conversion of angiotensin I to angiotensin II and reducing bradykinin degradation. The resulting reduction in vasoconstriction, aldosterone release, and sodium retention, combined with increased vasodilation, produces beneficial hemodynamic effects in heart failure.

Pediatric Heart Failure Dosing Protocol Workflow

Figure 2: Pediatric Heart Failure Dosing Protocol Workflow. This algorithm outlines the systematic approach to initiating and titrating this compound therapy in pediatric patients with heart failure, emphasizing age stratification, test dosing, and careful monitoring throughout the treatment course.

Conclusion

This compound remains a fundamental therapeutic agent in the management of pediatric heart failure despite the limitations in the current evidence base. Successful implementation requires meticulous age-specific dosing, careful hemodynamic monitoring, and awareness of potential adverse effects. The protocols outlined herein synthesize available evidence from pediatric pharmacology studies and clinical experience to provide a structured approach to this compound use in this vulnerable population. Future research should focus on validating these protocols in prospective trials and addressing critical knowledge gaps regarding long-term outcomes and biomarker-guided therapy optimization.

References

- 1. The Pharmacokinetics of this compound in Infants with... [journals.lww.com]

- 2. Clinical Pharmacology of this compound in Infants and Children [jscimedcentral.com]

- 3. DailyMed - this compound tablet [dailymed.nlm.nih.gov]

- 4. This compound to improve heart function [medicinesforchildren.org.uk]

- 5. : Uses, this compound , Side Effects - Drugs.com Dosage [drugs.com]

- 6. (oral route) - Side effects & this compound - Mayo Clinic dosage [mayoclinic.org]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacotherapeutic management of paediatric heart ... [pmc.ncbi.nlm.nih.gov]

- 9. The state of the art in medical therapies for pediatric heart ... [sciencedirect.com]

captopril test interpretation criteria Chinese population

Key Diagnostic Criteria for CCT Interpretation

The table below synthesizes the latest evidence-based diagnostic cut-offs for the CCT in the Chinese population.

| Diagnostic Indicator | Recommended Cut-off Value | Population / Context | Key Evidence |

|---|---|---|---|

| PAC post-CCT | 11 ng/dL | General Chinese PA population [1] | Superior diagnostic accuracy (AUC 0.89-0.90) [1]. |

| 11.5 ng/dL | Chinese patients aged <50 years [2] | Age-adjusted cut-off for higher diagnostic precision [2]. | |

| 10.7 ng/dL | General Chinese PA population (alternative finding) [2] | High diagnostic value (AUC 0.831) [2]. | |

| ARR post-CCT | 8.2 ng/dL per ng/mL/h | When using novel Chemiluminescent Enzyme Immunoassay (CLEIA) [3] | Aligns with conventional RIA diagnosis (ARR >20) but adjusted for CLEIA [3]. |

| 20 ng/dL per ng/mL/h | When using conventional Radioimmunoassay (RIA) [3] | Conventional criteria; requires assay-specific adjustment [3]. | |

| Suppression of PAC post-CCT | 30% | Per guideline criteria [2] | Not recommended as a primary criterion; low diagnostic value (AUC 0.679) [4]. |

| 18.2% | Chinese patients aged ≥50 years [2] | Age-specific finding; requires further validation [2]. |

Detailed Experimental Protocols

Adhering to a standardized protocol is critical for obtaining reliable and reproducible CCT results.

Patient Preparation

- Medication Washout: Discontinue interfering antihypertensive agents for specific durations before testing [2]:

- ≥2 weeks: Angiotensin-converting enzyme inhibitors (ACEIs), Angiotensin Receptor Blockers (ARBs), Beta-blockers, Dihydropyridine Calcium Channel Blockers.

- ≥4 weeks: Diuretics.

- ≥6 weeks: Mineralocorticoid Receptor Antagonists (e.g., spironolactone, eplerenone).

- Blood Pressure Management: During the washout period, control blood pressure using non-interfering medications such as alpha-blockers (e.g., doxazosin) or non-dihydropyridine calcium channel blockers (e.g., verapamil) [2].

- Sodium Intake: Patients should maintain their usual dietary sodium intake; sodium restriction is not required [2].

- Posture and Timing: The test should be performed in the morning after the patient has been in a sitting or supine position for at least 30 minutes [3] [2].

CCT Execution and Sample Collection

- Baseline Sample: Draw blood to measure baseline Plasma Aldosterone Concentration (PAC) and Plasma Renin Activity (PRA) or Direct Renin Concentration (DRC).

- Captopril Administration: Administer 50 mg of this compound orally [3] [2].

- Post-Dose Samples: The patient must remain seated (or supine) for the duration of the test.

Diagnostic Interpretation Workflow

The following diagram illustrates the logical pathway for interpreting CCT results based on the latest research recommendations.

Key Considerations for Researchers

- Assay Method is Critical: The method used to measure plasma aldosterone significantly impacts the results. Chemiluminescent Enzyme Immunoassay (CLEIA) demonstrates high correlation with the gold-standard LC-MS/MS and provides more accurate measurements than traditional Radioimmunoassay (RIA) [3]. Using RIA-based cut-offs for CLEIA-measured samples can lead to a high rate of false negatives [3].

- Combined Index Evaluation: While post-CCT PAC is a strong single indicator, combining it with post-CCT ARR in a logistic regression model can provide even higher diagnostic accuracy (AUC up to 0.937) [4].

- Subtype Performance: The diagnostic efficacy of post-CCT PAC may be better for identifying unilateral PA (UPA) compared to bilateral PA (BPA) [4].

I hope these detailed application notes and protocols assist in your research and drug development work. Should you require further clarification on specific methodological details, please feel free to ask.

References

- 1. Comparison of different criteria of this compound challenge test ... [pubmed.ncbi.nlm.nih.gov]

- 2. Saline Infusion vs this compound Test for Primary Aldosteronism [frontiersin.org]

- 3. Investigating the cut-off values of this compound challenge test ... [nature.com]

- 4. The Value of Different Single or Combined Indexes ... [frontiersin.org]

Comprehensive Application Notes and Protocols for Captopril in Diabetic Nephropathy: Molecular Mechanisms, Dosing Strategies, and Experimental Approaches

Introduction to Diabetic Nephropathy and Captopril Pharmacology

Diabetic nephropathy represents one of the most devastating microvascular complications of both type 1 and type 2 diabetes mellitus, characterized by persistent albuminuria, progressive decline in glomerular filtration rate (GFR), and elevated blood pressure. It remains the leading cause of end-stage renal disease (ESRD) worldwide, accounting for approximately 40% of all patients requiring dialysis treatment. The pathological manifestations of diabetic nephropathy include glomerular basement membrane thickening, mesangial expansion, and the development of Kimmelstiel-Wilson nodules, ultimately progressing to glomerular sclerosis and tubulointerstitial fibrosis. The key risk factors driving this progression include prolonged duration of diabetes, poor glycemic control, uncontrolled hypertension, obesity, smoking, and hyperlipidemia. [1] [2]

This compound (1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline) was the first orally active angiotensin-converting enzyme (ACE) inhibitor approved for clinical use and has since become a cornerstone therapy for diabetic nephropathy. Its development marked a significant advancement in nephroprotection, offering a targeted approach to modulate the renin-angiotensin-aldosterone system (RAAS) which plays a pivotal role in the progression of renal disease in diabetes. Unlike later ACE inhibitors that require hepatic activation, this compound is active in its parent form and contains a sulfhydryl moiety that may contribute to additional antioxidant effects. The drug has been extensively studied in large-scale clinical trials, establishing its efficacy in slowing the progression of diabetic nephropathy independent of its blood pressure-lowering effects. [1] [3]

Clinical Pharmacology and Mechanism of Action

Molecular Mechanisms of Action

The renoprotective effects of this compound in diabetic nephropathy primarily stem from its inhibition of the renin-angiotensin-aldosterone system (RAAS). This compound competitively inhibits angiotensin-converting enzyme (ACE), which is responsible for converting the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. This inhibition results in decreased plasma angiotensin II levels, leading to vasodilation and reduced secretion of aldosterone from the adrenal cortex. The subsequent reduction in aldosterone diminishes sodium and water reabsorption while promoting potassium retention, resulting in extracellular volume contraction and blood pressure reduction. Beyond these systemic effects, this compound exerts direct renal actions by modulating intraglomerular hemodynamics, reducing glomerular capillary pressure, and decreasing protein ultrafiltration. [1]

Additionally, ACE is identical to kininase II, the enzyme that degrades bradykinin. By inhibiting bradykinin breakdown, this compound increases bradykinin levels, which stimulates the release of nitric oxide and prostacyclin, contributing to vasodilation and potentially to the characteristic dry cough associated with ACE inhibitors. Recent evidence suggests that this compound may also ameliorate renal injury through anti-inflammatory mechanisms by suppressing nuclear factor-κB (NF-κB) activation in the kidney, thereby reducing the expression of inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, and inducible nitric oxide synthase (iNOS). This multifaceted mechanism of action provides both hemodynamic and direct cellular protection in diabetic nephropathy. [1] [4]

Pharmacokinetic Profile

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Characteristics | Clinical Implications |

|---|---|---|

| Absorption | Rapidly absorbed from GI tract; bioavailability approximately 60-75%; food reduces bioavailability by 30-40% | Should be administered 1 hour before meals for optimal absorption |

| Peak Plasma Concentration | Reached within 60-90 minutes after oral administration | Rapid onset of action suitable for hypertension management |

| Distribution | Volume of distribution: 0.8 L/kg; protein binding: 25-30%; crosses blood-brain barrier | Wide tissue distribution including renal tissue |

| Metabolism | Undergoes hepatic metabolism to cysteine-captopril disulfide and this compound dimer disulfide | Active metabolites contribute to therapeutic effect |

| Elimination Half-life | Approximately 2 hours | Requires multiple daily dosing for continuous effect |

| Elimination Route | Primarily renal (40-50% as unchanged drug) | Dose adjustment required in renal impairment |

Clinical Application and Dosing Protocols

FDA-Approved Indications and Dosing Guidelines